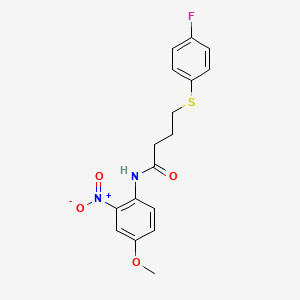

2-((5-(3-环己基脲基)-1,3,4-噻二唑-2-基)硫代)-N-(2-乙氧基苯基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Thiadiazoles and their derivatives represent a crucial class of heterocyclic compounds with significant biological and chemical properties. These compounds, including 1,3,4-thiadiazole derivatives, have been extensively explored for their diverse pharmacological activities and chemical behaviors. The thiadiazole core is particularly noted for its versatility in chemical reactions and the ability to modify its structure to achieve desired properties.

Synthesis Analysis

The synthesis of thiadiazole derivatives often involves cyclization reactions of thiosemicarbazones under various conditions. These synthetic approaches are crucial for generating a wide array of thiadiazole compounds with potential biological activities. Notable methods include the use of environmental-friendly processes and the exploration of one-pot synthesis strategies to enhance efficiency and reduce environmental impact (M. Yusuf & P. Jain, 2014; A. B. Chidrawar, 2017).

Molecular Structure Analysis

Thiadiazole derivatives exhibit a range of molecular structures, offering a broad spectrum of biological activities. The structural modifications, particularly around the thiadiazole core, are instrumental in enhancing pharmacological profiles. Computational studies and molecular modeling play a significant role in understanding the interactions of these molecules with biological targets, guiding the design of compounds with improved efficacy (M. Hegab & A. Shamroukh, 2020).

Chemical Reactions and Properties

Thiadiazole derivatives engage in various chemical reactions, reflecting their reactive nature and chemical versatility. These reactions include substitutions, additions, and cyclizations, enabling the synthesis of a wide range of compounds for different applications. The chemical properties of thiadiazoles are significantly influenced by their heterocyclic structure, which imparts stability and reactivity suitable for pharmacological applications (R. Rossi* et al., 2014).

Physical Properties Analysis

The physical properties of thiadiazole derivatives, such as solubility, melting point, and stability, are critical for their practical applications. These properties are determined by the molecular structure and substituents on the thiadiazole core, affecting their suitability for various chemical and pharmacological uses. Studies on the synthesis and properties of thiadiazoles aim to optimize these characteristics for better application outcomes (M. Asif, 2016).

Chemical Properties Analysis

The chemical properties of thiadiazole derivatives, including reactivity, stability, and interaction with other molecules, are central to their applications in medicinal chemistry and other fields. The thiadiazole core's ability to participate in various chemical reactions makes it a valuable component for synthesizing compounds with desired biological activities. The exploration of these properties is essential for developing new therapeutic agents and understanding their mechanisms of action (J. Gupta et al., 2010).

科学研究应用

谷氨酸酶抑制

一项研究专注于设计、合成和药理评价双-2-(5-苯乙酰胺基-1,2,4-噻二唑-2-基)乙基硫醚 3(BPTES)类似物,作为对肾型谷氨酸酶(GLS)的有效和选择性变构抑制剂,GLS是癌症治疗的靶点。该研究突出展示了类似于BPTES的类似物具有类似的效力和更好的溶解度,对癌症治疗可能产生影响(Shukla et al., 2012)。

杀虫活性

另一项研究探讨了合成含有噻二唑基团的新异环化合物,用于对棉铃虫的杀虫活性。这项工作展示了噻二唑衍生物在生成具有潜在农业应用的生物活性化合物方面的多样性(Fadda et al., 2017)。

杂环合成

对多功能硫脲基乙酰胺类似物进行级联反应的研究已经进行,以生成具有优异原子经济性的各种杂环化合物。这些合成提供了开发重要杂环化合物的新途径,具有潜在的药用应用(Schmeyers & Kaupp, 2002)。

抗癌筛选

一项关于合成、分子建模和新咪唑噻二唑类似物的抗癌筛选研究,源自N-芳基-2-((5-氨基-1,3,4-噻二唑-2-基)硫基)乙酰胺,提供了有关它们结构和光谱特征的见解,同时评估了它们对各种癌细胞系的细胞毒活性。这项研究强调了噻二唑衍生物在癌症治疗中的潜力(Abu-Melha, 2021)。

利尿剂

进一步探索噻二唑衍生物在医学应用中的研究可见于一项评估某些1,3,4-噻二唑作为利尿剂的研究中,突出了它们在治疗需要利尿的疾病中的潜力(Jain & Mishra, 2004)。

属性

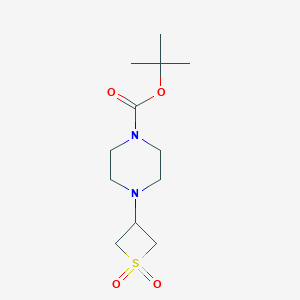

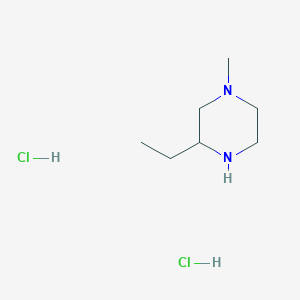

IUPAC Name |

2-[[5-(cyclohexylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(2-ethoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N5O3S2/c1-2-27-15-11-7-6-10-14(15)21-16(25)12-28-19-24-23-18(29-19)22-17(26)20-13-8-4-3-5-9-13/h6-7,10-11,13H,2-5,8-9,12H2,1H3,(H,21,25)(H2,20,22,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWHMDYMDMBWJPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)CSC2=NN=C(S2)NC(=O)NC3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N5O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)-N-(2-ethoxyphenyl)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

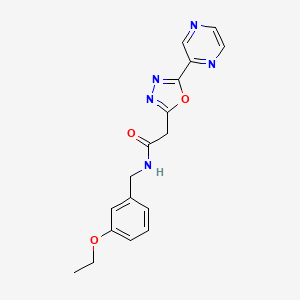

![5-[1-(5-chloro-2-fluorobenzoyl)piperidin-4-yl]-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2495806.png)

![2-Bromo-5-[(cyclopropylamino)sulfonyl]benzoic acid](/img/structure/B2495814.png)

![Methyl 4-{[(1-methylethylidene)amino]oxy}benzoate](/img/structure/B2495817.png)